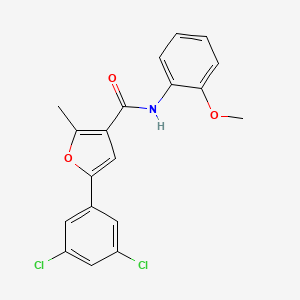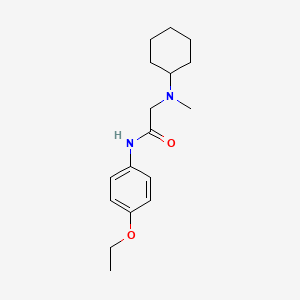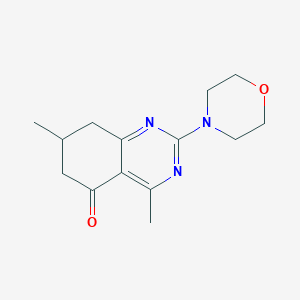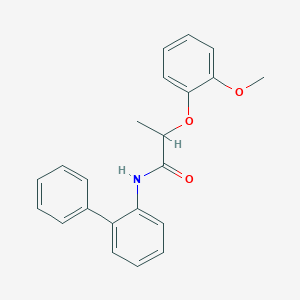![molecular formula C24H24ClN5O2S B4621468 2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide
Descripción general
Descripción
The study and development of novel compounds with potential therapeutic or industrial applications are critical in chemical research. Compounds like the one often involve complex syntheses and a detailed understanding of their molecular structures, chemical reactions, and properties. This synthesized overview draws insights from related compounds to provide an understanding of the expected research and analysis pathways for the compound .
Synthesis Analysis
Synthesis of similar complex molecules typically involves multi-step reactions, starting from basic chemical precursors to build the desired structure through a series of carefully controlled reactions. For example, Sunder and Maleraju (2013) describe the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, showcasing the complexity and creativity required in synthetic chemistry (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic techniques, is essential for confirming the structure of synthesized compounds. Salian et al. (2017) demonstrate the use of FT-IR, NMR, and LCMS data to confirm the structure of their synthesized compound, highlighting the importance of these techniques in the field (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound includes exploring its reactivity, stability, and interactions with other chemicals. The work by Kovalenko et al. (2012) on substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides provides insight into the chemical behavior and potential biological activity of similar compounds (Kovalenko et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Recent research has led to the development of novel quinazolinone derivatives with potential as H1-antihistaminic agents. One study described the synthesis of a series of compounds through reactions involving various amines and starting materials related to the compound . These compounds were tested for in vivo H1-antihistaminic activity, showing significant protective effects against histamine-induced bronchospasm in guinea pigs. Notably, one compound exhibited notable activity with minimal sedation, suggesting its potential as a leading molecule for further H1-antihistaminic agent development (Alagarsamy & Parthiban, 2013).
Coordination Complexes and Antioxidant Activity
Another study focused on pyrazole-acetamide derivatives, leading to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic techniques, and their structures were confirmed through X-ray crystallography. The research also explored the effect of hydrogen bonding on self-assembly processes and evaluated the antioxidant activities of the ligands and their complexes. The findings indicate significant antioxidant activity, highlighting the potential of these compounds for further exploration in medicinal chemistry (Chkirate et al., 2019).
Anticancer and Antifungal Activities
Quinazolinone derivatives have also been investigated for their antitumor and antifungal activities. A study synthesized novel 4(3H)-quinazolinone derivatives containing biologically active moieties such as thiazole, pyridinone, and chromene. Some compounds exhibited high to moderate activity against certain cancer cells and significant activity against Aspergillus ochraceus, suggesting their potential as antitumor and antifungal agents (El-Bayouki et al., 2011).
Propiedades
IUPAC Name |
2-[3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-16-8-3-5-10-20(16)26-22(31)15-33-24-27-21-11-6-4-9-18(21)23(32)30(24)13-7-12-29-14-19(25)17(2)28-29/h3-6,8-11,14H,7,12-13,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUBZZSGQDLSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C=C(C(=N4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)
![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)


![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)
![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)